Oxprenolol hydrochloride Oxprenolol hydrochloride Oxprenolol hydrochloride is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. Oxprenolol hydrochloride undergoes first pass metabolism with only 30% of an oral dose reaching the systemic circulation. The drug is approximately 80% protein bound and is eliminated primarily by glucuronidation in the liver. Less than 4% of oxprenolol hydrochloride is excreted unchanged in the urine. Oxprenolol hydrochloride may reduce the heart rate and prolong the effective and functional atrioventricular nodal refractory period. It appears to be comparable to other beta blockers in the treatment of hypertension and angina pectoris with no additional adverse reactions.
Brand Name: Vulcanchem
CAS No.: 6452-73-9
VCID: VC0538407
InChI: InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

Oxprenolol hydrochloride

CAS No.: 6452-73-9

Inhibitors

VCID: VC0538407

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Oxprenolol hydrochloride - 6452-73-9

CAS No. 6452-73-9
Product Name Oxprenolol hydrochloride
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H
Standard InChIKey COAJXCLTPGGDAJ-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Appearance Solid powder
Description Oxprenolol hydrochloride is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. Oxprenolol hydrochloride undergoes first pass metabolism with only 30% of an oral dose reaching the systemic circulation. The drug is approximately 80% protein bound and is eliminated primarily by glucuronidation in the liver. Less than 4% of oxprenolol hydrochloride is excreted unchanged in the urine. Oxprenolol hydrochloride may reduce the heart rate and prolong the effective and functional atrioventricular nodal refractory period. It appears to be comparable to other beta blockers in the treatment of hypertension and angina pectoris with no additional adverse reactions.
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 6452-71-7 (Parent)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Oxprenolol hydrochloride; Coretal; Dialicor; Rixiprol; Trasicor; Evinrozit; Ranidrox; Oxprenolol HCl; Trepress; Vrachor; Ba 39089; Ba-39089; Ba39089
Reference 1: Devi KP, Rao KV, Baveja S, Fathi M, Roth M. Zero-order release formulation of oxprenolol hydrochloride with swelling and erosion control. Pharm Res. 1989 Apr;6(4):313-7. PubMed PMID: 2748519.
2: Russo ME, Covinsky JO. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. Pharmacotherapy. 1983 Mar-Apr;3(2 Pt 1):68-81. Review. PubMed PMID: 6344036.
3: Tarpley EL. Oxprenolol hydrochloride: a long-term study of efficacy, safety, and tolerability. Pharmacotherapy. 1982 Sep-Oct;2(5):281-4. PubMed PMID: 6820501.
PubChem Compound 71172
Last Modified Nov 11 2021
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